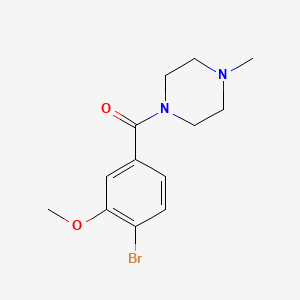
(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
While the exact molecular structure of “(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone” is not directly available, related compounds have been analyzed . For instance, the compound “4-bromo-3-(4-methylpiperazin-1-yl)phenol” has a molecular weight of 271.16 .Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis Techniques
The compound and its analogs have been synthesized through various chemical reactions, aiming to explore their biological activities. For instance, novel triazole analogues of piperazine, including variations with bromophenol moieties, have been developed to evaluate their antibacterial activity against pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae, showing significant bacterial growth inhibition (Nagaraj, Srinivas, & Rao, 2018).
Antioxidant Properties
Derivatives of the compound have demonstrated effective antioxidant power, comparing favorably with standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol. This suggests their potential use in preventing oxidative stress-related damages (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antifungal and Antimicrobial Effects
Research into novel derivatives of (4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has revealed promising antifungal activity, highlighting the potential for developing new antimicrobial agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Potential Drug Development
Carbonic Anhydrase Inhibition
Some derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. This suggests their potential application in treating conditions like glaucoma, epilepsy, and osteoporosis by inhibiting tubulin polymerization and inducing cell cycle arrest (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Anticancer Properties
Several analogues have shown excellent antiproliferative properties against a wide range of cancer cell lines, indicating their potential as novel anticancer agents. Their mechanism involves the inhibition of tumor cell growth through G2/M phase cell cycle blockade, offering a promising direction for cancer treatment research (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).
Propriétés
IUPAC Name |
(4-bromo-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-11(14)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKWIJWBPXZMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)
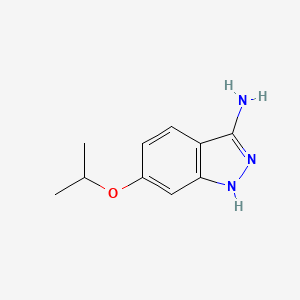
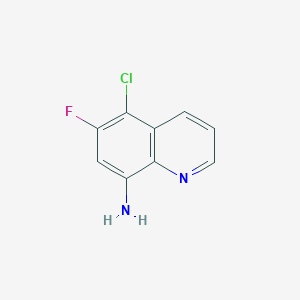
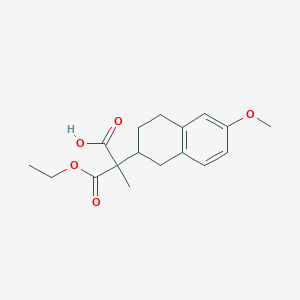
![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)
![tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate](/img/structure/B1403211.png)
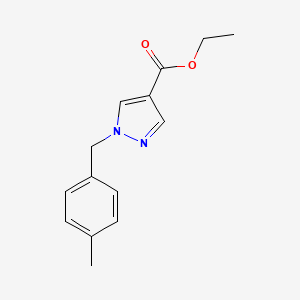
![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)
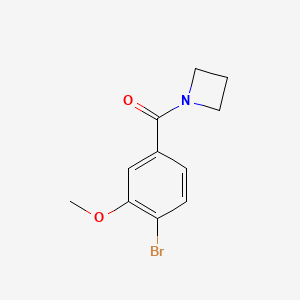
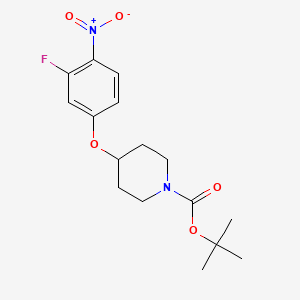
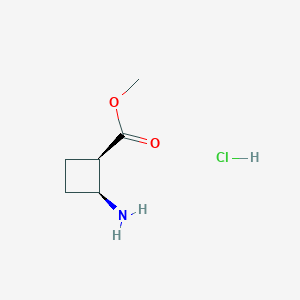
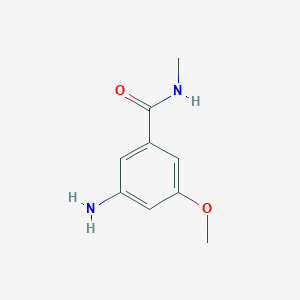
![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)
![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)